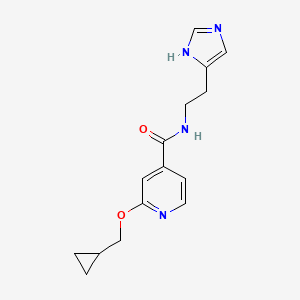

N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-N-[2-(1H-imidazol-5-yl)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(18-6-4-13-8-16-10-19-13)12-3-5-17-14(7-12)21-9-11-1-2-11/h3,5,7-8,10-11H,1-2,4,6,9H2,(H,16,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQSAUXEVCHKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)C(=O)NCCC3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions.

Formation of the Isonicotinamide Moiety: This can be achieved through amide bond formation, often using coupling reagents like EDCI or DCC.

Introduction of the Cyclopropylmethoxy Group: This step might involve etherification reactions using cyclopropylmethanol and appropriate activating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, while the isonicotinamide moiety could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three structurally related analogs: 1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (4) (from ), 2-(cyclopropylmethoxy)isonicotinamide derivatives , and imidazole-ethyl-linked isonicotinamides .

Key Findings

Synthetic Flexibility : Unlike Compound 4 (from ), which requires nitro reduction and cyclization steps, the target compound likely employs a simpler N-acylation strategy, leveraging the imidazole-ethyl linker for modular functionalization .

Bioactivity Implications: The cyclopropylmethoxy group enhances metabolic stability compared to bulkier substituents (e.g., isopropyl in Compound 4), as cyclopropane’s ring strain reduces enzymatic oxidation .

Solubility and Permeability :

- Compared to 2-(cyclopropylmethoxy)isonicotinamide analogs , the addition of the imidazole-ethyl group may reduce aqueous solubility due to increased hydrophobicity but could enhance membrane permeability.

Biological Activity

The compound N-(2-(1H-imidazol-4-yl)ethyl)-2-(cyclopropylmethoxy)isonicotinamide (referred to as Compound A hereafter) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 282.33 g/mol

The presence of the imidazole ring and isonicotinamide moiety suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

- Enzyme Inhibition :

-

Anticancer Properties :

- In vitro studies have demonstrated that Compound A exhibits significant cytotoxicity against various cancer cell lines, including colorectal cancer cells (SW480 and HCT116), with IC values reported at 0.12 µM . This suggests that it may interfere with cancer cell proliferation through apoptosis induction.

- Receptor Modulation :

Pharmacokinetics

Research on the pharmacokinetic profile of Compound A indicates that it possesses favorable properties such as good absorption and metabolic stability. Studies involving liver microsomes have shown that it has a higher metabolic stability compared to standard reference compounds .

Case Study 1: Cancer Therapeutics

In a preclinical study, Compound A was administered to mice bearing HCT-116 xenografts. The results indicated a significant reduction in tumor size compared to control groups, alongside decreased expression of Ki67, a marker for cell proliferation . These findings suggest that Compound A could be developed as a promising candidate for colorectal cancer therapy.

Case Study 2: Immune Modulation

Another study investigated the effects of Compound A on immune modulation through IDO inhibition. The results showed enhanced T-cell activity in the presence of Compound A, indicating its potential use in immunotherapy for enhancing anti-tumor responses .

Table 1: Biological Activity Summary

| Activity Type | Target/Effect | IC | Reference |

|---|---|---|---|

| IDO Inhibition | Immune modulation | Not specified | |

| Anticancer Activity | SW480 Cell Line | 0.12 µM | |

| Anticancer Activity | HCT116 Cell Line | 2 µM |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Molecular Weight | 282.33 g/mol |

| Absorption | High |

| Metabolic Stability | Higher than reference compounds |

Q & A

Basic: What synthetic strategies are effective for introducing the cyclopropylmethoxy group into isonicotinamide derivatives?

Methodological Answer:

The cyclopropylmethoxy group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, halogenated isonicotinamide intermediates (e.g., 2-chloroisonicotinamide) can react with cyclopropylmethanol under basic conditions or with a Mitsunobu reagent (e.g., DIAD/TPP) . Purification challenges, such as removing unreacted starting materials, often require gradient column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane). Characterization via -NMR (to confirm methoxy proton signals at δ 3.8–4.2 ppm) and LC-MS (to verify molecular ion peaks) is critical .

Advanced: How can structural analogs of this compound be optimized for selective bromodomain inhibition?

Methodological Answer:

Selectivity for bromodomains (e.g., BET family) can be enhanced by modifying the isonicotinamide and imidazole moieties. For instance:

- Replace the cyclopropylmethoxy group with bulkier substituents (e.g., benzyloxy) to exploit hydrophobic subpockets in the bromodomain binding site .

- Use X-ray crystallography (resolution ≤2.0 Å) to map interactions between the imidazole ring and conserved asparagine residues (e.g., Asn140 in BRD4) .

- Validate selectivity via differential scanning fluorimetry (DSF) and ITC binding assays against non-BET bromodomains (e.g., CREBBP) .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

Key techniques include:

- High-resolution mass spectrometry (HR-MS): Confirm the molecular formula (e.g., [M+H] expected for CHNO: 313.1664).

- Multinuclear NMR: Identify imidazole protons (δ 6.8–7.2 ppm), cyclopropyl protons (δ 0.5–1.2 ppm), and isonicotinamide carbonyl (δ ~168 ppm in -NMR) .

- Elemental analysis: Verify purity (>95%) by matching experimental and theoretical C/H/N/O percentages .

Advanced: How can researchers resolve discrepancies between in vitro enzyme inhibition and cellular activity data?

Methodological Answer:

Discrepancies may arise from poor cellular permeability or off-target effects. Strategies include:

- Permeability assays: Use Caco-2 monolayers or PAMPA to assess logP (target >2 for passive diffusion) .

- Metabolite profiling: Employ LC-MS/MS to identify oxidative metabolites (e.g., imidazole ring hydroxylation) that reduce efficacy .

- Chemical proteomics: Use affinity-based pull-down assays with cell lysates to identify off-target kinases or receptors .

Basic: What in vitro models are suitable for initial efficacy screening of this compound?

Methodological Answer:

- Enzyme inhibition assays: Fluorescence polarization (FP) or TR-FRET assays for bromodomain binding (IC ≤100 nM is promising) .

- Cell viability assays: Test against cancer cell lines (e.g., MV4-11 leukemia) with IC values compared to JQ1 (a benchmark BET inhibitor) .

- Cytokine profiling: Use ELISA to measure downstream effects (e.g., IL-6 suppression in macrophages) .

Advanced: How can molecular docking guide SAR studies for enhancing binding affinity?

Methodological Answer:

- Docking software: Use Schrödinger Glide or AutoDock Vina with high-resolution protein structures (PDB: e.g., 4LR7 for BRD4) .

- Key interactions to optimize:

- Free energy calculations: Apply MM-GBSA to predict ΔG binding for derivatives (target < -50 kcal/mol) .

Basic: What pharmacokinetic parameters should be prioritized in preclinical studies?

Methodological Answer:

- Plasma stability: Incubate with mouse/human plasma (37°C, 1–24 hrs) and measure remaining compound via LC-MS .

- Microsomal clearance: Use liver microsomes (human/mouse) to estimate hepatic extraction ratio (target <0.3 for low clearance) .

- Bioavailability: Calculate from IV and PO dosing in rodents (target >20% for oral efficacy) .

Advanced: How can covalent labeling strategies be applied to study target engagement in vivo?

Methodological Answer:

- Probe design: Introduce a photoreactive group (e.g., diazirine) or electrophilic warhead (e.g., acrylamide) near the imidazole ring for covalent binding .

- In vivo validation: Administer the probe to disease models (e.g., xenograft mice), irradiate target tissues (UV 365 nm for photoactivation), and perform click chemistry with biotin-azide for pull-down and MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.